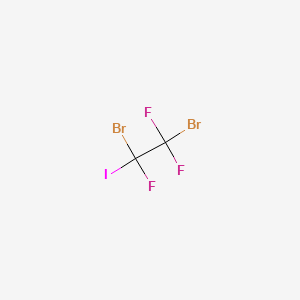

1,2-Dibromo-1-iodotrifluoroethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dibromo-1-iodotrifluoroethane (also known as 1,2-DBT) is a halogenated hydrocarbon compound used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 97°C and a molecular weight of 265.9 g/mol. It is widely used in the synthesis of organic compounds, as a solvent for organic reactions, and as a catalyst in the production of fluorinated compounds. In addition, 1,2-DBT has been used as a reagent in the analysis of environmental pollutants, and as a biocide in the treatment of industrial wastewater.

科学的研究の応用

Halophilic Reactions and Synthetic Applications

In the study by Petko, Kot, and Yagupol’skii (2008), 1,2-Dibromo-1-iodotrifluoroethane was investigated for its reactivity with N-sodium-substituted azoles, demonstrating its utility in halophilic reactions where it acted as a precursor for the generation of N-(2-bromo-2-chlorotrifluoroethyl)azoles and N-(2,2-dibromotrifluoroethyl) derivatives as by-products. This showcases its application in synthesizing compounds with potential utility in various fields, including material science and organic chemistry (Petko, Kot, & Yagupol’skii, 2008).

Structural and Bond Rotational Studies

Emsley et al. (2006) analyzed the structure and bond rotational potential of some fluorinated ethanes, including 1,2-dibromo-1,1-difluoroethane, using NMR spectroscopy. This research provides insights into the molecular dynamics and conformational preferences of fluorinated compounds, contributing to the understanding of their physical and chemical properties (Emsley et al., 2006).

Electrocatalytic Applications

Hosoi, Inagi, Kubo, and Fuchigami (2011) explored the electron transfer behavior of 1,2-diphenyl-o-carborane in the presence of 1,2-dibromo-1,2-diphenylethane, leading to the catalytic reduction of the dibromide. This study not only highlights the electrocatalytic potential of such systems but also opens avenues for the development of new catalytic processes in organic synthesis (Hosoi et al., 2011).

Thermal Stability and Flame Retardancy

Arsenault et al. (2008) conducted a detailed study on the thermal stabilities and structure characterization of brominated flame retardants, including 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Their research provided critical insights into the thermal behavior and potential applications of such compounds as flame retardants, which is crucial for safety and environmental considerations (Arsenault et al., 2008).

Environmental Presence and Impact

Tomy et al. (2008) identified the presence of the novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in Canadian Arctic beluga, shedding light on the environmental distribution and potential impacts of such compounds. This work emphasizes the importance of monitoring and understanding the ecological effects of synthetic chemicals (Tomy et al., 2008).

特性

IUPAC Name |

1,2-dibromo-1,1,2-trifluoro-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJHLYGOOZDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)I)(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371598 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216394-01-3 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。